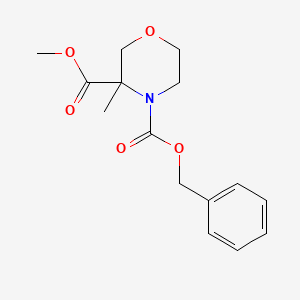
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate
Cat. No. B8320196
M. Wt: 293.31 g/mol
InChI Key: SKFMWSQBYGXHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08163755B2
Procedure details


4-Benzyl 3-methyl morpholine-3,4-dicarboxylate (13.98 g, 50.1 mmol) and methyl iodide (5.70 ml, 91 mmol) was dissolved in THF (100 ml). The solution was cooled to −70° C. A solution of NaHMDS in THF (1 M, 91 ml, 91 mmol) was added via syringe over 2 minutes. The reaction solution was stirred for 5 hours at −40 to −70° C. and then was quenched with MeOH (5 ml) and HOAc (3.5 g). The reaction mixture was concentrated. The residue was then partitioned between EtOAc (400 ml) and water (150 ml). The organic phase was separated. The aqueous phase (pH about 7) was extracted with EtOAc (100 ml). The combined organic phases were washed with water (100 ml). The organic solution was then concentrated to give an oil. The residue was purified by silica gel column (220 g silica gel, Hexane/EtOAc 5:1) to afford 11.6 g of 4-benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate as an oil (79% yield). 1H NMR (400 MHz, CDCl3) δ=1.58 (s, 3H), 3.23-3.78 (m, 9H), 4.99 (m, 2H), 7.17-7.27 (m, 5H)
Name
4-Benzyl 3-methyl morpholine-3,4-dicarboxylate
Quantity
13.98 g
Type
reactant
Reaction Step One





Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1([C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:12])[CH2:6][CH2:5][O:4][CH2:3][CH:2]1[C:7]([O:9][CH3:10])=[O:8].CI.[CH3:23][Si]([N-][Si](C)(C)C)(C)C.[Na+]>C1COCC1>[CH3:23][C:2]1([C:7]([O:9][CH3:10])=[O:8])[CH2:3][O:4][CH2:5][CH2:6][N:1]1[C:11]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:12] |f:2.3|
|
Inputs


Step One
|
Name
|
4-Benzyl 3-methyl morpholine-3,4-dicarboxylate
|
|
Quantity
|
13.98 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(C(COCC1)C(=O)OC)C(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was stirred for 5 hours at −40 to −70° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched with MeOH (5 ml) and HOAc (3.5 g)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was then partitioned between EtOAc (400 ml) and water (150 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase (pH about 7) was extracted with EtOAc (100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with water (100 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic solution was then concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column (220 g silica gel, Hexane/EtOAc 5:1)
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(N(CCOC1)C(=O)OCC1=CC=CC=C1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.6 g | |
| YIELD: PERCENTYIELD | 79% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
